2,3-Dibromo-4,5-difluorophenylacetic acid
Description
2,3-Dibromo-4,5-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine atoms at positions 2 and 3 and fluorine atoms at positions 4 and 5 on the phenyl ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and enzyme inhibition studies. For instance, structurally related compounds like AG332841 (2,3-dibromo-4,5-dihydroxyphenylacetic acid) have shown inhibitory activity against 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway .
Properties
IUPAC Name |
2-(2,3-dibromo-4,5-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-6-3(2-5(13)14)1-4(11)8(12)7(6)10/h1H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAORTZBRICRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Halogenation
- Starting Material : 2,3-difluorotoluene or 4,5-difluorotoluene derivatives are used as the initial substrates.
- Photohalogenation : The introduction of bromine atoms at the 2 and 3 positions is achieved via photohalogenation using bromine under ultraviolet light. This step selectively brominates the aromatic ring or the benzylic position depending on reaction conditions.
- Solvents and Conditions : Carbon tetrachloride or no solvent can be used under UV irradiation to facilitate halogenation. Bromine serves as the halogenating agent.
Formation of Benzyl Halide Intermediate
- The bromination step yields 2,3-dibromo-4,5-difluorobenzyl halide intermediates, which are crucial for subsequent carbonylation.
- This intermediate is isolated or used in situ for further transformation.
Carbonylation to Phenylacetic Acid
- The benzyl halide intermediate undergoes carbonylation in the presence of carbon monoxide and a catalyst.
- Catalysts : Cobalt tetracarbonyl salts (e.g., cobalt tetracarbonyl sodium) are effective catalysts for this step.
- Reaction Conditions : The carbonylation is performed in polar solvents such as methanol, ethanol, or tetrahydrofuran at temperatures between 20-40 °C for 1-2 hours.
- Base : Sodium hydroxide is used to facilitate the reaction and neutralize acidic byproducts.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Photobromination | 2,3-difluorotoluene + Br2, UV light, CCl4 or solvent-free | High | - | Selective bromination at 2,3-positions |
| Carbonylation | 2,3-dibromo-4,5-difluorobenzyl halide + CO + NaOH + Co2(CO)8Na in MeOH, 30-40 °C, 2 hours | ~65-90 | >99 | Optimal molar ratios: benzyl halide:CO:NaOH:Co catalyst = 1:1.3:1.1:0.015 |
| Work-up | Acidification with HCl, extraction, drying | - | - | Purification by acid/base extraction |
Note: The yields and conditions are adapted from analogous 2,3-difluorophenylacetic acid syntheses, which are chemically similar and provide a reliable basis for the dibromo derivative preparation.
Alternative Synthetic Routes and Considerations
- Grignard Reaction Route : Traditional methods involve Grignard reagents from difluorobenzene derivatives, followed by cyanide substitution and hydrolysis. However, these methods have drawbacks such as long reaction sequences, use of toxic sodium cyanide, and complicated waste treatment.
- Advantages of Photohalogenation-Carbonylation Route :
- Fewer reaction steps
- Mild reaction conditions
- High yields and purity
- Reduced environmental and safety hazards
- Suitable for industrial scale-up
Research Findings and Optimization
- Catalyst Loading : Approximately 0.015 mol equivalents of cobalt tetracarbonyl sodium provide optimal catalytic activity.
- Temperature Control : Maintaining 30-40 °C during carbonylation maximizes yield and minimizes byproduct formation.
- Solvent Effects : Methanol is preferred due to solubility and reaction efficiency; however, tetrahydrofuran (THF) can be used as an alternative solvent with comparable results.
- Molar Ratios : Slight excess of carbon monoxide (1.3 equivalents) and sodium hydroxide (1.1 equivalents) relative to benzyl halide improves conversion.
Summary Table of Optimal Preparation Method
| Parameter | Optimal Condition | Comment |
|---|---|---|
| Starting material | 2,3-difluorotoluene | Readily available, fluorinated substrate |
| Halogenation agent | Bromine (Br2) | Photohalogenation under UV light |
| Solvent (halogenation) | Carbon tetrachloride or solvent-free | Efficient halogenation medium |
| Catalyst (carbonylation) | Cobalt tetracarbonyl sodium (0.015 mol eq) | Effective catalyst for carbonylation |
| Base | Sodium hydroxide (1.1 equivalents) | Neutralizes acid, facilitates reaction |
| Carbon monoxide ratio | 1.3 equivalents | Ensures complete carbonylation |
| Carbonylation solvent | Methanol or THF | Polar solvents preferred |
| Temperature | 30-40 °C | Optimal for yield and selectivity |
| Reaction time | 2 hours | Sufficient for completion |
| Yield | 65-90% | High yield with high purity |
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-difluorophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylacetic acid or its derivatives.
Scientific Research Applications
2,3-Dibromo-4,5-difluorophenylacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-difluorophenylacetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bromine and fluorine substituents may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(a) AG332841 (2,3-Dibromo-4,5-dihydroxyphenylacetic Acid)
- Structural Difference : Replaces fluorine atoms with hydroxyl groups at positions 4 and 3.
- Biological Activity: Exhibits potent inhibition against Entamoeba histolytica EPSPS (EiEPSPS) with a median Tanimoto coefficient (Tc) of 0.11 compared to conventional EPSPS inhibitors like glyphosate, indicating structural novelty .
(b) 3,5-Difluorophenylacetic Acid
- Structural Difference : Lacks bromine atoms and has fluorine at positions 3 and 4.
- Physical Properties : Melting point 68–70°C , compared to unlisted data for the target compound.
- Applications : Used in synthesizing sorafenib derivatives and cytotoxic agents, highlighting the role of fluorine in medicinal intermediates .
(c) Methyl 2,3-Dibromo-4,5-difluorophenylacetate
- Structural Difference : Methyl ester replaces the acetic acid moiety.
(a) Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether
(b) 2-Bromo-4,5-difluorophenylacetic Acid
- Structural Difference : Single bromine at position 2 versus dual bromines in the target compound.
- Applications : Serves as an intermediate in organic synthesis; reduced bromination may lower steric hindrance, affecting enzyme binding .
Positional Isomers and Physicochemical Properties
Key Observations :
- Bromine at positions 2 and 3 increases molecular weight and steric bulk compared to mono-brominated analogs.
Enzyme Inhibitory Activity and Structural Novelty
Biological Activity
2,3-Dibromo-4,5-difluorophenylacetic acid (DBDFPA) is a synthetic organic compound notable for its unique structure, which includes both bromine and fluorine substituents on the phenyl ring. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for DBDFPA is C8H4Br2F2O2, and it is considered a derivative of phenylacetic acid.
DBDFPA's molecular structure contributes to its chemical reactivity and biological interactions. The presence of halogens often influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H4Br2F2O2 |
| Molecular Weight | 303.92 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The precise mechanism of action for DBDFPA remains under investigation. However, it is hypothesized that the bromine and fluorine substituents may enhance its interaction with specific enzymes or receptors, modulating their activity. This could lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that DBDFPA exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's effectiveness appears to be influenced by its halogen content, which may disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Properties
Preliminary studies have explored the potential anticancer effects of DBDFPA. In vitro assays have demonstrated cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests a promising avenue for further research in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of DBDFPA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.
- Cytotoxicity Assay : A cytotoxicity assay performed on human cancer cell lines revealed that DBDFPA induced significant cell death at concentrations ranging from 10 to 50 µM. The study suggested that the compound triggers apoptotic pathways, leading to cell cycle arrest in the G1 phase.
- Mechanistic Insights : Further mechanistic studies using molecular docking simulations indicated that DBDFPA has a high binding affinity for certain kinases involved in cancer progression, suggesting its potential as a targeted therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of DBDFPA, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-4,5-difluorophenylacetic acid | One bromine substituent | Moderate antimicrobial activity |
| 3,4-Difluorophenylacetic acid | No bromine substituents | Limited anticancer effects |
| 2,5-Difluorophenylacetic acid | Different substitution pattern | Variable biological effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dibromo-4,5-difluorophenylacetic acid?
- Methodological Answer : The synthesis typically involves sequential halogenation and fluorination of phenylacetic acid derivatives. For bromination, reagents like N-bromosuccinimide (NBS) are used under controlled conditions (e.g., in sulfuric acid at 0–25°C), followed by fluorination using agents such as DAST (diethylaminosulfur trifluoride). Purification is achieved via silica gel column chromatography with gradients of petroleum ether and ethyl acetate . Intermediate characterization by and ensures correct substitution patterns .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity >95% .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion detection and to confirm fluorine substitution. Compare spectral data with analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. For environmental or biological samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should be validated with internal standards (e.g., deuterated analogs) to account for matrix effects .
Advanced Research Questions
Q. How can contradictory bioactivity data in anticancer assays be resolved?
- Methodological Answer :
- Replicate Studies : Ensure biological replicates (n ≥ 3) and use standardized cell lines (e.g., HeLa or MCF-7) to minimize variability.
- Statistical Analysis : Apply two-tailed Student’s t-test (p < 0.05) or ANOVA with post-hoc corrections. For dose-response curves, calculate IC values using nonlinear regression models .
- Mechanistic Confirmation : Validate α1-integrin/FAK signaling inhibition via Western blotting, as seen in structurally similar bromophenols like BDDPM .
Q. What strategies optimize regioselectivity during bromination to avoid by-products?
- Methodological Answer :
- Reagent Selection : Use NBS over Br for controlled radical bromination.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance selectivity for para/ortho positions.
- Temperature Control : Low temperatures (−10°C to 0°C) suppress undesired di-bromination. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) .
Q. How can computational modeling guide derivatization for enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., α-glucosidase or integrins). Focus on modifying the acetic acid moiety to improve hydrogen bonding.
- QSAR Analysis : Correlate electronic effects of substituents (e.g., fluorine’s electronegativity) with bioactivity using Hammett constants .
Q. What protocols ensure safe handling and waste disposal of this halogenated compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
